molecular formula C22H44O6S B12695652 Butyl 10-(sulfooxy)stearate CAS No. 63021-26-1

Butyl 10-(sulfooxy)stearate

Cat. No.: B12695652
CAS No.: 63021-26-1
M. Wt: 436.6 g/mol
InChI Key: ZNDKMFXOINWFQU-UHFFFAOYSA-N
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Description

Butyl 10-(sulfooxy)stearate: is an organic compound with the molecular formula C22H44O6S. It is an ester derived from stearic acid and butanol, with a sulfooxy functional group attached to the stearate chain. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The preparation of butyl 10-(sulfooxy)stearate typically involves the esterification of stearic acid with butanol in the presence of a catalyst such as concentrated sulfuric acid.

    Alternative Catalysts: Another method involves using metal oxides like zinc oxide as catalysts under nitrogen atmosphere.

Industrial Production Methods: The industrial production of this compound follows similar esterification processes but on a larger scale. The process involves the use of large reaction kettles, continuous removal of water, and subsequent purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl 10-(sulfooxy)stearate can undergo oxidation reactions, particularly at the sulfooxy group, leading to the formation of sulfonic acids.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield stearic acid and butanol.

    Substitution: The sulfooxy group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Hydrolysis: Stearic acid and butanol.

    Substitution: Various substituted stearates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Butyl 10-(sulfooxy)stearate is used as a surfactant in chemical reactions to enhance the solubility of reactants and improve reaction rates.

Biology: In biological research, it is used as a model compound to study the behavior of sulfooxy esters in biological systems.

Medicine: The compound is investigated for its potential use in drug delivery systems due to its surfactant properties, which can enhance the solubility and bioavailability of hydrophobic drugs.

Industry: this compound is used in the formulation of detergents, emulsifiers, and lubricants. Its surfactant properties make it valuable in the production of cleaning agents and personal care products .

Mechanism of Action

The mechanism of action of butyl 10-(sulfooxy)stearate primarily involves its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, allowing for better mixing and interaction. This property is utilized in various applications, from enhancing chemical reactions to improving the efficacy of cleaning agents. The sulfooxy group plays a crucial role in the compound’s ability to interact with both hydrophilic and hydrophobic substances .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the sulfooxy group, which imparts distinct surfactant properties. This functional group allows the compound to interact with a wider range of substances, making it more versatile in applications compared to its non-sulfooxy counterparts .

Properties

CAS No.

63021-26-1

Molecular Formula

C22H44O6S

Molecular Weight

436.6 g/mol

IUPAC Name

butyl 10-sulfooxyoctadecanoate

InChI

InChI=1S/C22H44O6S/c1-3-5-7-8-11-14-17-21(28-29(24,25)26)18-15-12-9-10-13-16-19-22(23)27-20-6-4-2/h21H,3-20H2,1-2H3,(H,24,25,26)

InChI Key

ZNDKMFXOINWFQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)OCCCC)OS(=O)(=O)O

Origin of Product

United States

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